Cas no 19922-06-6 (3-(2-chlorophenyl)-1,2,4-thiadiazol-5-amine)
3-(2-chlorophenyl)-1,2,4-thiadiazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(2-chlorophenyl)-1,2,4-thiadiazol-5-amine
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- Inchi: 1S/C8H6ClN3S/c9-6-4-2-1-3-5(6)7-11-8(10)13-12-7/h1-4H,(H2,10,11,12)
- InChI Key: MFNFEBRFRBJSDW-UHFFFAOYSA-N
- SMILES: S1C(N)=NC(C2=CC=CC=C2Cl)=N1
3-(2-chlorophenyl)-1,2,4-thiadiazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C612453-25mg |
3-(2-chlorophenyl)-1,2,4-thiadiazol-5-amine |
19922-06-6 | 25mg |
$ 50.00 | 2022-06-01 | ||
| TRC | C612453-50mg |
3-(2-chlorophenyl)-1,2,4-thiadiazol-5-amine |
19922-06-6 | 50mg |
$ 70.00 | 2022-06-01 | ||
| TRC | C612453-250mg |
3-(2-chlorophenyl)-1,2,4-thiadiazol-5-amine |
19922-06-6 | 250mg |
$ 275.00 | 2022-06-01 | ||
| Enamine | EN300-73979-0.05g |
3-(2-chlorophenyl)-1,2,4-thiadiazol-5-amine |
19922-06-6 | 95% | 0.05g |
$66.0 | 2023-04-20 | |
| Enamine | EN300-73979-0.1g |
3-(2-chlorophenyl)-1,2,4-thiadiazol-5-amine |
19922-06-6 | 95% | 0.1g |
$98.0 | 2023-04-20 | |
| Enamine | EN300-73979-0.25g |
3-(2-chlorophenyl)-1,2,4-thiadiazol-5-amine |
19922-06-6 | 95% | 0.25g |
$142.0 | 2023-04-20 | |
| Enamine | EN300-73979-0.5g |
3-(2-chlorophenyl)-1,2,4-thiadiazol-5-amine |
19922-06-6 | 95% | 0.5g |
$271.0 | 2023-04-20 | |
| Enamine | EN300-73979-1.0g |
3-(2-chlorophenyl)-1,2,4-thiadiazol-5-amine |
19922-06-6 | 95% | 1.0g |
$371.0 | 2023-04-20 | |
| Enamine | EN300-73979-2.5g |
3-(2-chlorophenyl)-1,2,4-thiadiazol-5-amine |
19922-06-6 | 95% | 2.5g |
$726.0 | 2023-04-20 | |
| Enamine | EN300-73979-5.0g |
3-(2-chlorophenyl)-1,2,4-thiadiazol-5-amine |
19922-06-6 | 95% | 5.0g |
$1075.0 | 2023-04-20 |
3-(2-chlorophenyl)-1,2,4-thiadiazol-5-amine Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 3-(2-chlorophenyl)-1,2,4-thiadiazol-5-amine
Research Brief on 3-(2-chlorophenyl)-1,2,4-thiadiazol-5-amine (CAS: 19922-06-6): Recent Advances and Applications
3-(2-chlorophenyl)-1,2,4-thiadiazol-5-amine (CAS: 19922-06-6) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a key scaffold in the development of novel bioactive molecules, particularly in the context of antimicrobial, anticancer, and anti-inflammatory agents. This research brief synthesizes the latest findings on this compound, highlighting its chemical properties, biological activities, and emerging applications in drug discovery.
One of the most notable advancements in the study of 3-(2-chlorophenyl)-1,2,4-thiadiazol-5-amine is its identification as a potent inhibitor of specific enzymatic targets. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit strong inhibitory activity against bacterial DNA gyrase, a critical enzyme for bacterial replication. The study reported a significant reduction in bacterial growth for several Gram-positive and Gram-negative strains, suggesting its potential as a lead compound for novel antibiotics.
In addition to its antimicrobial properties, recent research has also explored the anticancer potential of 3-(2-chlorophenyl)-1,2,4-thiadiazol-5-amine. A preclinical study conducted in 2024 revealed that this compound and its analogs can induce apoptosis in cancer cells by modulating the activity of key signaling pathways, such as the PI3K/AKT/mTOR axis. The study, published in Bioorganic & Medicinal Chemistry Letters, highlighted the compound's ability to selectively target cancer cells while sparing normal cells, a promising feature for future drug development.
Another area of interest is the compound's potential anti-inflammatory effects. A recent European Journal of Pharmacology article (2024) reported that 3-(2-chlorophenyl)-1,2,4-thiadiazol-5-amine derivatives can suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. These findings suggest its applicability in treating inflammatory disorders, including rheumatoid arthritis and inflammatory bowel disease.
Despite these promising results, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of 3-(2-chlorophenyl)-1,2,4-thiadiazol-5-amine. Current research efforts are focused on structural modifications to enhance its bioavailability and reduce potential off-target effects. Collaborative studies between academic institutions and pharmaceutical companies are underway to accelerate its transition from bench to bedside.
In conclusion, 3-(2-chlorophenyl)-1,2,4-thiadiazol-5-amine represents a versatile scaffold with broad therapeutic potential. Its diverse biological activities, coupled with ongoing advancements in medicinal chemistry, position it as a compelling candidate for future drug development. Further research is warranted to fully elucidate its mechanisms of action and to explore its clinical applicability across various disease models.
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